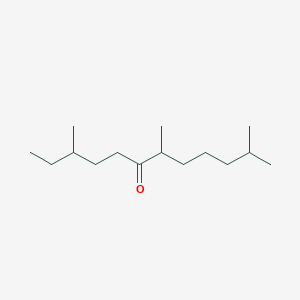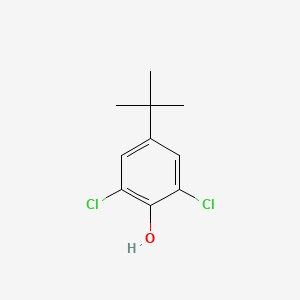![molecular formula C12H24N2O6S2 B8223589 2,3-Butanedione bis[O-(butylsulfonyl)oxime]](/img/structure/B8223589.png)
2,3-Butanedione bis[O-(butylsulfonyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanedione bis[O-(butylsulfonyl)oxime] is an organic compound with the molecular formula C12H24N2O6S2 It is known for its unique chemical structure, which includes two butylsulfonyl groups attached to an oxime moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] typically involves the reaction of 2,3-butanedione with butylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes oximation to yield the final product. The general reaction conditions include:
Reactants: 2,3-Butanedione, butylsulfonyl chloride, and pyridine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 2,3-butanedione and butylsulfonyl chloride.
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification: Crystallization or distillation to isolate the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butanedione bis[O-(butylsulfonyl)oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Azides, thiols, or other substituted oximes.
Applications De Recherche Scientifique
2,3-Butanedione bis[O-(butylsulfonyl)oxime] has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive oxime groups.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] involves its reactive oxime groups, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The molecular targets include enzymes and receptors, where it can inhibit or modify their activity through covalent modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanedione bis[O-(methylsulfonyl)oxime]: Similar structure but with methylsulfonyl groups instead of butylsulfonyl.
2,3-Butanedione bis[O-(ethylsulfonyl)oxime]: Contains ethylsulfonyl groups.
2,3-Butanedione bis[O-(propylsulfonyl)oxime]: Features propylsulfonyl groups.
Uniqueness
2,3-Butanedione bis[O-(butylsulfonyl)oxime] is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous.
Propriétés
IUPAC Name |
[(Z)-[(3E)-3-butylsulfonyloxyiminobutan-2-ylidene]amino] butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6S2/c1-5-7-9-21(15,16)19-13-11(3)12(4)14-20-22(17,18)10-8-6-2/h5-10H2,1-4H3/b13-11-,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKPJJMISCEBSE-HEEUSZRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)ON=C(C)C(=NOS(=O)(=O)CCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)O/N=C(\C)/C(=N\OS(=O)(=O)CCCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester](/img/structure/B8223586.png)
